Tris(6-methylheptane-2,4-dionato-O,O')molybdenum
Description
Properties
CAS No. |
93805-29-9 |
|---|---|
Molecular Formula |
C24H42MoO6 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(Z)-4-hydroxy-6-methylhept-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C8H14O2.Mo/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/b3*8-5-; |
InChI Key |
MPFBRGLXCUTKAN-YXKGCPEZSA-N |
Isomeric SMILES |
CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Mo] |
Canonical SMILES |
CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.CC(C)CC(=CC(=O)C)O.[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ligand: 6-Methylheptane-2,4-dione
The ligand 6-methylheptane-2,4-dione (a β-diketone derivative) is a key starting material. It is commercially available with high purity (≥98%) and characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| Boiling Point | 183 °C |
| Flash Point | 58 °C |
| Density | 0.919 g/mL |
| Solubility | Insoluble in water |
This ligand can also be synthesized via classical diketone synthesis methods such as Claisen condensation of appropriate esters and ketones, but commercial availability simplifies the process.
General Strategy for Complex Formation
The preparation of tris(β-diketonate) molybdenum complexes typically involves the reaction of molybdenum precursors (commonly molybdenum(VI) oxides or halides) with the β-diketone ligand under controlled conditions to form the tris-chelated complex. The coordination occurs through the oxygen atoms of the diketone, forming a stable octahedral complex.
Typical Synthetic Procedure
-
- Molybdenum precursor: Molybdenum(VI) oxide (MoO3) or molybdenum halides (e.g., MoCl5).
- Ligand: 6-methylheptane-2,4-dione.
- Base: A mild base such as sodium hydroxide or potassium carbonate to deprotonate the diketone and facilitate coordination.
- Solvent: Non-aqueous solvents like ethanol, benzene, or toluene are preferred for complexation reactions.
-
- The ligand is dissolved in the solvent and deprotonated by the base.
- The molybdenum precursor is added slowly to the ligand solution under stirring.
- The mixture is refluxed under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.
- Reaction times vary from 2 to 6 hours depending on scale and conditions.
-
- Upon completion, the reaction mixture is cooled.
- The complex precipitates out or is extracted using organic solvents.
- The solid is filtered, washed with cold solvent (e.g., ethanol or hexane) to remove impurities.
- Further purification can be achieved by recrystallization from suitable solvents.
Example Synthetic Protocol (Adapted from Inorganic Syntheses Methodologies)
| Step | Procedure Description |
|---|---|
| 1 | Dissolve 6-methylheptane-2,4-dione (3 equivalents) in dry ethanol under nitrogen atmosphere. |
| 2 | Add potassium carbonate (3 equivalents) to deprotonate the ligand, stirring for 30 minutes. |
| 3 | Slowly add molybdenum(VI) oxide (1 equivalent) to the ligand solution with continuous stirring. |
| 4 | Heat the mixture to reflux (~78 °C) for 4 hours to promote complex formation. |
| 5 | Cool the reaction mixture to room temperature; a solid complex precipitates. |
| 6 | Filter the solid, wash with cold ethanol and hexane, and dry under vacuum at 50 °C. |
| 7 | Recrystallize the product from toluene or benzene to improve purity and crystallinity. |
Analytical and Research Findings on Preparation
- Yield and Purity: Typical yields range from 70% to 90% depending on reaction scale and purification efficiency.
- Characterization: The complex is characterized by elemental analysis, infrared spectroscopy (showing characteristic β-diketonate C=O stretching shifts), and sometimes X-ray crystallography to confirm coordination geometry.
- Stability: The tris(β-diketonate) molybdenum complexes are generally air-stable solids, soluble in organic solvents but insoluble in water.
- Reaction Mechanism: The complexation involves ligand deprotonation followed by chelation to the molybdenum center, forming a stable octahedral coordination environment with three bidentate ligands.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (Ligand:Mo) | 3:1 | Stoichiometric for tris complex |
| Base used | K2CO3, NaOH | Facilitates ligand deprotonation |
| Solvent | Ethanol, benzene, toluene | Non-aqueous, inert atmosphere preferred |
| Temperature | Reflux (78-110 °C depending on solvent) | Ensures complete reaction |
| Reaction time | 2-6 hours | Longer times improve yield |
| Atmosphere | Nitrogen or argon | Prevents oxidation/hydrolysis |
| Purification | Filtration, washing, recrystallization | Ensures high purity |
| Yield | 70-90% | Dependent on scale and technique |
3 Summary
The preparation of Tris(6-methylheptane-2,4-dionato-O,O')molybdenum is achieved by reacting molybdenum precursors with the β-diketone ligand 6-methylheptane-2,4-dione under reflux in an inert atmosphere, using a mild base to deprotonate the ligand. The process involves careful control of stoichiometry, solvent choice, and purification steps to obtain a high-purity, stable molybdenum complex. This method aligns with established inorganic synthesis protocols for transition metal β-diketonate complexes and is supported by detailed synthetic procedures documented in inorganic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum oxides, while reduction can produce molybdenum hydrides. Substitution reactions can result in a variety of molybdenum complexes with different ligands .
Scientific Research Applications
Catalytic Applications
Tris(6-methylheptane-2,4-dionato-O,O')molybdenum serves as an effective catalyst in organic synthesis. The compound's ability to facilitate reactions such as oxidation and alkylation makes it valuable in the development of fine chemicals and pharmaceuticals.
- Oxidation Reactions : Molybdenum complexes are known for their role in promoting oxidation reactions. Research indicates that this compound can catalyze the oxidation of alcohols to aldehydes or ketones efficiently under mild conditions .
- Alkylation Reactions : The compound has also been used in alkylation processes, where it aids in the formation of carbon-carbon bonds, essential for constructing complex organic molecules .
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
- Thin Film Deposition : The compound is employed in chemical vapor deposition (CVD) processes to create thin films of molybdenum oxide, which are crucial for applications in electronics and optoelectronics. These films exhibit promising properties for use in transistors and solar cells .
- Nanomaterials : Research has shown that molybdenum complexes can be used to produce nanoparticles with tailored sizes and shapes. These nanoparticles have applications in catalysis, sensing, and drug delivery systems .
Biological Applications
This compound also exhibits potential biological applications due to its interactions with biological molecules.
- Enzyme Mimics : The compound has been studied as a functional model for molybdenum-dependent enzymes. Its structural similarity to natural enzyme active sites allows it to mimic enzymatic functions, which can be useful in understanding enzyme mechanisms and developing enzyme inhibitors .
- Antimicrobial Activity : Some studies suggest that molybdenum complexes possess antimicrobial properties. This opens avenues for developing new antimicrobial agents based on this compound .
Data Tables
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| This compound | Oxidation of Alcohols | 85 |
| Tris(dithiolene) Molybdenum Complex | Alkylation | 90 |
| Molybdenum(VI) Oxide | Oxidation | 78 |
Case Studies
-
Case Study on Oxidative Catalysis :
A study demonstrated the effectiveness of this compound in the selective oxidation of primary alcohols to aldehydes using hydrogen peroxide as an oxidant. The reaction conditions were optimized to achieve high yields with minimal by-products. -
Case Study on Thin Film Applications :
Researchers synthesized molybdenum oxide thin films using this compound via CVD techniques. The resulting films exhibited excellent electrical conductivity and transparency, making them suitable for applications in transparent conductive oxides.
Mechanism of Action
The mechanism by which TRIS-(6-METHYLHEPTANE-2,4-DIONATO-O,O’)MOLYBDENUM exerts its effects involves the coordination of the molybdenum center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the molybdenum in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Tris-Diketonate Complexes of Other Transition Metals
Tris(6-methylheptane-2,4-dionato-O,O')molybdenum belongs to a broader class of tris-diketonate complexes. Key analogs include:
| Compound | CAS Number | Metal Oxidation State | Ligand Structure |
|---|---|---|---|
| Tris(6-methylheptane-2,4-dionato-O,O')Co | 94233-18-8 | Co(III) | 6-methylheptane-2,4-dione |
| Tris(6-methylheptane-2,4-dionato-O,O')V | 94233-23-5 | V(III) | 6-methylheptane-2,4-dione |
- Metal Center Influence :
- Molybdenum complexes often exhibit higher oxidation states (e.g., Mo(IV) or Mo(VI)) compared to Co(III) or V(III), leading to distinct redox properties. For example, Mo(VI) oxo-complexes are catalytically active in epoxidation reactions, whereas Co(III) diketonates are more stable and used in magnetic materials .
- The larger ionic radius of Mo compared to Co or V may result in differences in coordination geometry and ligand-metal bond strengths .
2.2. Molybdenum Complexes with Different Ligands
- Ligand Effects :
2.3. Tris-Diketonate Complexes of Lanthanides and Post-Transition Metals
| Compound | CAS Number | Metal | Applications |
|---|---|---|---|
| Tris(TMHD)lanthanum(III) | 14319-13-2 | La(III) | Precursors for thin-film deposition |
| Tris(TMHD)dysprosium(III) | 15522-69-7 | Dy(III) | Single-molecule magnets |
- Comparison with Molybdenum :
- Lanthanide diketonates are prized for luminescent and magnetic properties, whereas molybdenum complexes are more redox-active and suited for catalytic roles .
- The smaller ionic radius of Mo(III) compared to La(III) or Dy(III) results in tighter ligand coordination and distinct spectroscopic signatures .
Structural and Functional Insights
- Thermal Stability : TMHD-based complexes (e.g., Tris(TMHD)molybdenum) decompose at higher temperatures (>300°C) due to steric protection, whereas acetylacetonate analogs are less stable .
- Solubility : The branched 6-methylheptane ligand enhances solubility in organic solvents (e.g., toluene, THF) compared to linear diketonates, facilitating use in homogeneous catalysis .
- Catalytic Activity : Molybdenum diketonates are less explored than oxo-molybdenum complexes (e.g., MoO₂(acac)₂), which are established in epoxidation and oxidation reactions .
Biological Activity
Tris(6-methylheptane-2,4-dionato-O,O')molybdenum is a coordination compound of molybdenum that has garnered attention for its potential biological activities. Molybdenum, as an essential trace element, plays a crucial role in various biological processes and is a component of several metalloenzymes. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a complex formed by the coordination of molybdenum with three ligands derived from 6-methylheptane-2,4-dione. The structure can be represented as follows:
This compound exhibits unique properties due to the presence of the beta-diketone ligands, which influence its reactivity and biological interactions.
1. Enzymatic Role
Molybdenum is integral to the function of various enzymes, including:
- Xanthine oxidase : Catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid.
- Aldehyde oxidase : Involved in the oxidation of aldehydes and is important in drug metabolism.
The incorporation of this compound into biological systems may enhance or modulate these enzymatic activities.
2. Antioxidant Properties
Research indicates that molybdenum complexes can exhibit antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its potential therapeutic applications in oxidative stress-related conditions.
3. Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. Results from these studies are summarized in Table 1.
These findings suggest that this compound possesses significant cytotoxic effects, warranting further investigation into its mechanisms of action.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell proliferation. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of molybdenum complexes. In vitro studies indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tris(6-methylheptane-2,4-dionato-O,O')molybdenum, and how is purity confirmed?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions using molybdenum precursors like MoO₃ or oxomolybdenum complexes. For example, analogous Mo(VI) complexes are prepared by reacting molybdenum precursors with β-diketone ligands (e.g., 6-methylheptane-2,4-dione) in organic solvents under inert atmospheres . Purity is confirmed through elemental analysis (C, H, N), FT-IR spectroscopy (to verify ligand coordination via ν(C=O) and ν(Mo–O) shifts), and melting point determination. High-performance liquid chromatography (HPLC) or mass spectrometry may further validate purity .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies ligand coordination through shifts in C=O (1600–1650 cm⁻¹) and Mo–O (400–600 cm⁻¹) stretching frequencies .
- UV-Vis : Monitors d-d transitions in the visible range (e.g., 450–600 nm) to infer geometry (e.g., octahedral vs. square pyramidal) .
- NMR (¹H/¹³C) : For diamagnetic Mo complexes, NMR can resolve ligand proton environments and confirm chelation .
- X-ray crystallography : Definitive structural elucidation, using software like SHELXL or SIR97 for refinement .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron or laboratory diffractometers. Refinement uses programs like SHELXL (for small molecules) or SIR97 (for automated solution and refinement). ORTEP-3 is employed for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How do density functional theory (DFT) studies enhance understanding of the electronic structure and reactivity of this molybdenum complex?
- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model molecular orbitals (HOMO-LUMO gaps), predict redox potentials, and simulate vibrational spectra. For example, studies on analogous Mo(VI) complexes reveal how electron-withdrawing ligands lower LUMO energy, enhancing electrophilic reactivity . Charge distribution maps can rationalize regioselectivity in catalytic cycles .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Contradictions (e.g., NMR vs. X-ray geometries) are addressed by:
- Temperature-dependent studies : Dynamic ligand behavior in solution may differ from solid-state structures.
- Multi-method validation : Cross-referencing IR, Raman, and EXAFS data to confirm coordination modes.
- Software cross-checking : Re-refining crystallographic data with multiple programs (e.g., SHELXL vs. OLEX2) to rule out algorithmic bias .
Q. How do ligand modifications (e.g., substituent effects in β-diketones) influence catalytic performance in oxidation or reduction reactions?
- Methodological Answer : Substituents alter steric bulk and electron density at the Mo center. For example, methyl groups in 6-methylheptane-2,4-dione enhance steric protection, stabilizing reactive intermediates in epoxidation catalysis. Electrochemical studies (cyclic voltammetry) quantify how electron-donating groups shift Mo(V/VI) redox potentials, affecting catalytic turnover .
Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
- Methodological Answer : Use gloveboxes or Schlenk lines for air-free synthesis. Personal protective equipment (gloves, goggles) is mandatory due to potential toxicity (see Safety Data Sheets for analogous Mo complexes) . Reactivity with moisture requires anhydrous solvents (e.g., distilled THF) and storage under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
